molecular formula C14H15ClFNO2 B13184019 1-(5-Chloro-2-fluorophenyl)-3-propanoylpiperidin-2-one

1-(5-Chloro-2-fluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13184019
M. Wt: 283.72 g/mol
InChI Key: KEYRXDQZXCMBQX-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)-3-propanoylpiperidin-2-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidin-2-one core substituted with a 5-chloro-2-fluorophenyl group and a propanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-fluorophenyl)-3-propanoylpiperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 5-Chloro-2-fluorophenyl Group: This step often involves a substitution reaction where a suitable leaving group on the piperidin-2-one core is replaced by the 5-chloro-2-fluorophenyl group.

    Addition of the Propanoyl Group: The final step involves the acylation of the piperidin-2-one core to introduce the propanoyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-fluorophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-fluorophenyl)-3-propanoylpiperidine: Similar structure but lacks the ketone group.

    1-(5-Chloro-2-fluorophenyl)-3-acetylpiperidin-2-one: Similar structure with an acetyl group instead of a propanoyl group.

Uniqueness

1-(5-Chloro-2-fluorophenyl)-3-propanoylpiperidin-2-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H15ClFNO2

Molecular Weight

283.72 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15ClFNO2/c1-2-13(18)10-4-3-7-17(14(10)19)12-8-9(15)5-6-11(12)16/h5-6,8,10H,2-4,7H2,1H3

InChI Key

KEYRXDQZXCMBQX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

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